molecular formula C13H20N2S B186996 5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine CAS No. 5778-24-5

5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine

Numéro de catalogue B186996
Numéro CAS: 5778-24-5
Poids moléculaire: 236.38 g/mol
Clé InChI: NQAWQTUJTNVDCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine” is a chemical compound with the molecular formula C13H19NS2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine” is characterized by a spiro[3,1-benzothiazine-4,1’-cyclohexan] core . The compound has a molecular weight of 486.670 Da and a mono-isotopic mass of 486.266449 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine” are not explicitly mentioned in the available resources .

Applications De Recherche Scientifique

  • Synthesis of Substituted and Condensed Tetrahydrospiro[benzo-2-azepinecyclohexanes] : Varlamov et al. (2005) conducted a study focusing on the substitution of the nitrile group in 1-cyanodihydrospiro[benzo-2-azepine-3,1′-cyclohexane] by hydroxylamine and hydrazine. They established that 1-carbamoyldihydrospiro[benzo-2-azepine-3,1′-cyclohexanes] are converted under specific conditions to the tetrahydro derivative, indicating a potential for chemical modification and synthesis of new compounds based on the tetrahydrospiro structure (Varlamov et al., 2005).

  • Synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) Derivatives : Markosyan et al. (1996) synthesized a series of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives, indicating the versatility of the tetrahydrospiro structure in creating new chemical compounds with potentially varied applications (Markosyan et al., 1996).

  • Molecular Structure of Derivatives of 2-amino-3-R-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-5,5-dioxide : Shemchuk et al. (2014) synthesized spiro[(2-amino-3-R-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-5,5-dioxide)-4,3′-(1′-R′-5′-R″-indolin-2′-one)] compounds and proved their molecular structures through X-ray diffraction analysis. This study emphasizes the structural diversity and the potential for further modification of the tetrahydrospiro structure (Shemchuk et al., 2014).

  • Synthesis and X‐ray Structure of New spiro‐imidazo[2,1‐b]thiazole : Feng et al. (1999) conducted a study on the conversion of Spiro[5,5]undecane-3-one 1 to 4,7-dihydrospiro[benzo[d]thiazole-6(5H),1′-cyclohexane]-2-amine 3 and further condensed it with bromomethyl (halo)phenyl ketones to form new compounds. The X-ray crystallography of these compounds reveals a route via 3-position-substituted-spiro-iminothiazole 4, highlighting the structural versatility of the tetrahydrospiro structure (Feng et al., 1999).

  • Analgesic Activity of Tetrahydrospiro Derivatives : Kirillov et al. (2012) synthesized a series of tetrahydrospiro[chromen-3,1'-cycloalkan]-2(4H)-ones and tested them for analgesic activity. The compounds exhibited analgesic activity and low toxicity, demonstrating the potential medicinal applications of derivatives of the tetrahydrospiro structure (Kirillov et al., 2012).

Safety And Hazards

The safety and hazards associated with “5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine” are not explicitly mentioned in the available resources .

Propriétés

IUPAC Name

spiro[5,6,7,8-tetrahydro-3,1-benzothiazine-4,1'-cyclohexane]-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c14-12-15-11-7-3-2-6-10(11)13(16-12)8-4-1-5-9-13/h1-9H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAWQTUJTNVDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(CCCC3)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276844
Record name 5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine

CAS RN

5778-24-5
Record name 5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.